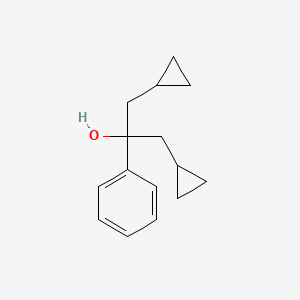![molecular formula C14H22O4 B3332845 Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate CAS No. 92372-55-9](/img/structure/B3332845.png)
Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate
描述
Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate is a complex organic compound Its structure features a unique cyclopropane ring combined with ethyl, ethoxy, and enone functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate typically involves the condensation of cyclopropane derivatives with ethyl and ethoxy substituents. One common synthetic route starts with the preparation of the cyclopropane precursor, followed by a sequence of aldol condensation and esterification reactions. The conditions often involve the use of strong bases like sodium hydride and catalytic amounts of acids to facilitate esterification.
Industrial Production Methods
On an industrial scale, the compound can be synthesized via a streamlined process that optimizes yield and reduces by-products. This often involves automated batch reactors where temperature, pressure, and pH are carefully monitored. Continuous flow reactors are also employed to ensure consistent quality and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the methyl and ethoxy groups, leading to aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the enone moiety to the corresponding alcohol or alkane.
Substitution: Nucleophilic substitution can occur at the ethoxy group, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Substitution: Alkali metals or Grignard reagents under inert atmospheres.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopropane derivatives.
科学研究应用
Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate has broad applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in enzyme reactions or as a bioactive compound.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive molecules.
Industry: Employed in the manufacture of specialty chemicals and materials with specific functional properties.
作用机制
The compound’s mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. Its cyclopropane ring can introduce strain into molecular structures, influencing reaction pathways and binding affinities. The enone moiety allows it to act as a Michael acceptor in biochemical pathways, modulating enzyme activity and signaling processes.
相似化合物的比较
Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate stands out due to its unique combination of functionalities. Similar compounds include:
Ethyl 2,2-dimethylcyclopropane-1-carboxylate: Lacks the enone and ethoxy functionalities, making it less reactive.
3-Ethoxy-2-methyl-3-oxoprop-1-en-1-yl derivatives: Share similar enone chemistry but lack the cyclopropane ring.
Cyclopropane carboxylates: Varying substitutions at the cyclopropane ring provide different reactivity profiles.
This compound's combination of a strained ring and reactive enone renders it exceptionally versatile in synthetic applications.
属性
IUPAC Name |
ethyl 3-[(E)-3-ethoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-6-17-12(15)9(3)8-10-11(14(10,4)5)13(16)18-7-2/h8,10-11H,6-7H2,1-5H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUSLFPTJCMPBG-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C=C(C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C(C1(C)C)/C=C(\C)/C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704807 | |
| Record name | Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92372-55-9 | |
| Record name | Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




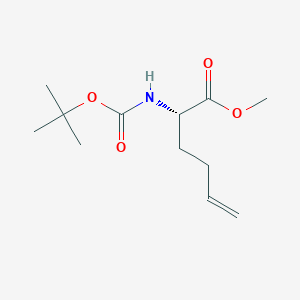

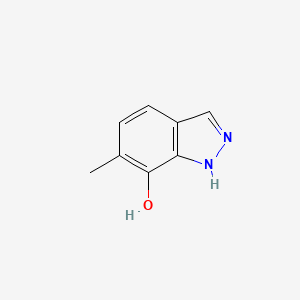



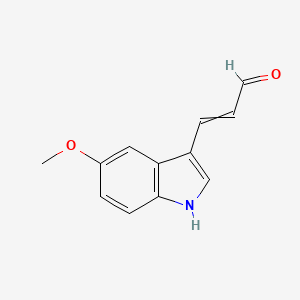

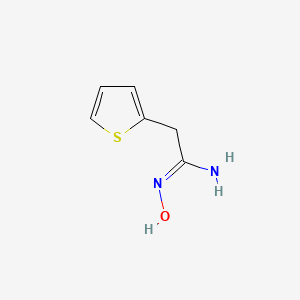

![tert-Butyl (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3332860.png)
